molecular formula C19H19N3O5S B2933240 Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate CAS No. 923216-50-6

Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2933240
CAS No.: 923216-50-6
M. Wt: 401.44
InChI Key: JYQBSMTVCVGOFT-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate is a complex organic compound belonging to the thieno[2,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thieno[2,3-b]pyridine structure One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the field of oncology.

  • Industry: It is used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

  • (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness: Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate stands out due to its unique structural features and potential applications. Its dimethoxybenzoate group contributes to its distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-9-5-6-10-15(20)16(28-18(10)21-9)17(23)22-12-8-14(26-3)13(25-2)7-11(12)19(24)27-4/h5-8H,20H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQBSMTVCVGOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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